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Compound of Interest

Compound Name:
3-Isopropoxy-5-methyl-

phenylamine

Cat. No.: B12115142

Get Quote

Target Molecule: 3-Isopropoxy-5-methyl-phenylamine (CAS: 1263208-83-8)[1] Application:

Core building block for active pharmaceutical ingredients (APIs), including CFTR modulators

and kinase inhibitors[2].

Strategic Rationale & Synthetic Design
The synthesis of 3-isopropoxy-5-methyl-phenylamine demands a highly chemoselective

approach to ensure the integrity of both the ether linkage and the aromatic methyl group. We

employ a robust, two-step convergent methodology starting from the commercially available 3-

methyl-5-nitrophenol.

Williamson-Type O-Alkylation: The phenolic hydroxyl group is alkylated using 2-

bromopropane. We utilize Potassium Carbonate ( K2​CO3​) in a polar aprotic solvent (DMF or

Acetone). The causality here is critical: K2​CO3​is a mild base that quantitatively deprotonates

the phenol without triggering side-reactions, while the polar aprotic solvent leaves the

resulting phenoxide anion poorly solvated, drastically increasing its nucleophilicity for the SN​

2 displacement[2],[3].
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Heterogeneous Catalytic Hydrogenation: The intermediate nitroarene is reduced to the target

aniline using Hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. We specifically

select this over classical Béchamp reduction (Fe/HCl) to avoid acidic conditions that could

prematurely cleave the newly formed isopropoxy ether or necessitate a tedious neutralization

workup[4].

3-Methyl-5-nitrophenol
(Starting Material)

1-Isopropoxy-3-methyl-
5-nitrobenzene
(Intermediate)

 2-Bromopropane
 K2CO3, DMF

 80°C, 16 h
3-Isopropoxy-5-methyl-

phenylamine
(Target Product)

 H2 (1 atm)
 10% Pd/C, EtOH

 Room Temp, 2-4 h

Click to download full resolution via product page

Synthetic workflow for 3-Isopropoxy-5-methyl-phenylamine via a two-step process.

Step 1: O-Alkylation Protocol
Experimental Methodology

Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stir bar, add 3-

methyl-5-nitrophenol (10.0 g, 65.3 mmol) and anhydrous Dimethylformamide (DMF) (50 mL).

Base Addition: Add anhydrous K2​CO3​(18.0 g, 130.2 mmol, 2.0 eq). Stir the suspension at

room temperature for 15 minutes to allow for phenoxide formation (solution will darken)[2].

Alkylation: Dropwise, add 2-bromopropane (12.0 g, 97.9 mmol, 1.5 eq).

Heating: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours under an inert

Nitrogen atmosphere[2].

Workup (Self-Validating System): Cool to room temperature and filter the inorganic salts (

KBr , unreacted K2​CO3​). Dilute the filtrate with 150 mL of distilled water and extract with

Ethyl Acetate ( 3×75 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50

mL) to strictly remove residual DMF. Dry over anhydrous Na2​SO4​, filter, and concentrate

under reduced pressure to afford 1-isopropoxy-3-methyl-5-nitrobenzene.

Quantitative Optimization Data
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Table 1: Effect of Solvent and Base on O-Alkylation Yield

Solvent Base Temp (°C) Time (h)
Conversion
(%)

Isolated
Yield (%)

Ethanol K2​CO3​ 78 (Reflux) 24 65 58

Acetone K2​CO3​ 56 (Reflux) 24 82 75

DMF K2​CO3​ 80 16 >98 92

Insight: DMF significantly outperforms protic solvents (Ethanol) by preventing hydrogen

bonding with the phenoxide, thus maximizing SN​2 kinetics.

Step 2: Catalytic Hydrogenation Protocol
Mechanistic Causality
The reduction of the nitro group over a Pd/C catalyst is a highly orchestrated surface

phenomenon. Molecular hydrogen dissociates on the palladium surface to form active metal-

hydride (M-H) species[4]. The nitroarene adsorbs onto the metal, undergoing a stepwise

deoxygenation and hydrogenation: Nitro ( -NO2​) → Nitroso ( -NO ) → N-Phenylhydroxylamine (

-NHOH ) → Aniline ( -NH2​)[4],[5].
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Stepwise surface mechanism for the catalytic hydrogenation of the nitro group.

Experimental Methodology
Reaction Setup: In a 250-mL hydrogenation flask, dissolve 1-isopropoxy-3-methyl-5-

nitrobenzene (10.0 g, 51.2 mmol) in absolute Ethanol (100 mL)[4].

Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w). Safety Note: Pd/C is highly

pyrophoric when dry; always add to the solvent under a blanket of inert gas.

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a

Hydrogen atmosphere (1 atm via balloon) and stir vigorously at room temperature for 2-4

hours[4].
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Monitoring: The reaction is complete when hydrogen uptake ceases[5]. Visually, the starting

material's distinct yellow tint will fade to a colorless or pale amber solution.

Workup: Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove

the Pd/C catalyst. Wash the Celite pad with additional Ethanol (20 mL).

Isolation: Concentrate the filtrate under reduced pressure to yield 3-isopropoxy-5-methyl-
phenylamine as a pale oil.

Quantitative Optimization Data
Table 2: Hydrogenation Parameters (1 atm H2​, Room Temp)

Catalyst Loading
(w/w)

Solvent
Time to Completion
(h)

Chemoselectivity
(%)

5% Pd/C Ethanol 8.0 >99

10% Pd/C Ethanol 2.5 >99

10% Pd/C Ethyl Acetate 4.0 >99

Analytical Validation System
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical

checkpoints must be met:

TLC Analysis:

Step 1: The product ether ( Rf​≈0.6 in 4:1 Hexane:EtOAc) will run significantly higher than

the polar starting phenol ( Rf​≈0.2 ).

Step 2: The target aniline ( Rf​≈0.3 in 3:1 Hexane:EtOAc) will run lower than the nitro

intermediate and will actively stain with Ninhydrin (indicating a primary amine).

1H-NMR (400 MHz, CDCl3) Key Signatures:

Isopropoxy Group: Expect a distinct septet at δ≈4.5 ppm (1H, -CH(CH3)2) and a doublet

at δ≈1.3 ppm (6H, -CH(CH3)2).
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Amine Group: A broad singlet at δ≈3.5−3.7 ppm (2H, -NH2), which will exchange and

disappear upon the addition of D2​O .

Aromatic Core: Three distinct, closely spaced singlets/multiplets in the δ≈6.0−6.2 ppm

region, confirming the meta-substituted geometry remains intact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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